N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. This can be achieved through the reaction of 5,6-dimethyluracil with hydrazine derivatives under acidic or basic conditions.
Thioacetamide Introduction: The next step involves the introduction of the thioacetamide group. This is typically done by reacting the triazolopyrimidine intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Benzylation: The final step is the benzylation of the nitrogen atom in the triazolopyrimidine ring. This can be accomplished by reacting the intermediate with benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolopyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Benzyl chloride, sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features may allow it to act as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
DNA/RNA: Potential interactions with nucleic acids could affect gene expression and protein synthesis.
Comparison with Similar Compounds
N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide can be compared with other triazolopyrimidine derivatives:
This compound: Unique due to its benzyl and thioacetamide groups, which confer distinct chemical reactivity and biological activity.
5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine:
N-benzyl-2-((5,6-dimethyl-7-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)acetamide: Similar structure but without the thio group, leading to different reactivity and biological effects.
Biological Activity
N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇N₅O₂S |
Molecular Weight | 343.4 g/mol |
CAS Number | 891131-26-3 |
Structure | Chemical Structure |
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The triazolopyrimidine core can mimic nucleotides and inhibit enzymes involved in DNA or RNA synthesis.
- Receptor Interaction : The compound may interact with various receptors or enzymes, enhancing its binding affinity due to the thioether and acetamide groups .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and U87 MG (glioblastoma). The IC50 values ranged from 0.49 to 2.58 μM across different cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against several bacterial strains. For example, it reduced the growth of Staphylococcus aureus and Streptococcus pyogenes with minimum inhibitory concentrations (MIC) as low as 8 μg/mL .
Case Studies
- Study on Anticancer Effects : A study evaluated the effects of N-benzyl derivatives on human cancer cell lines. It was found that compounds similar to N-benzyl-2-acetamide exhibited potent antiproliferative activity with a notable mechanism involving apoptosis induction in cancer cells .
- Antimicrobial Efficacy : Another research focused on the antimicrobial effects of triazole derivatives similar to N-benzyl compounds. Results indicated that these compounds could serve as potential candidates for developing new antibiotics due to their ability to inhibit bacterial growth effectively .
Properties
IUPAC Name |
N-benzyl-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-11(2)21-15(18-14(10)23)19-20-16(21)24-9-13(22)17-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVIWSCEMKDBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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